N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine
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Overview
Description
N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine is a chemical compound that belongs to the class of heterocyclic amines It features a pyridazine ring substituted with a morpholine group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine typically involves the reaction of 4-chlorophenylhydrazine with a suitable pyridazine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of a morpholine group and a 4-chlorophenyl group makes it particularly interesting for the development of kinase inhibitors and other bioactive molecules.
Properties
CAS No. |
61482-96-0 |
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Molecular Formula |
C14H15ClN4O |
Molecular Weight |
290.75 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-morpholin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C14H15ClN4O/c15-11-1-3-12(4-2-11)16-13-5-6-14(18-17-13)19-7-9-20-10-8-19/h1-6H,7-10H2,(H,16,17) |
InChI Key |
KNOJHFFPMWOETK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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